2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid
Overview
Description
2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxybenzyl group attached to the amino group and a carboxylic acid group at the fourth position of the thiazole ring
Mechanism of Action
Target of action
The compound contains a thiazole ring, which is a core structure in many biologically active compounds. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Biochemical pathways
Without specific information about the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Based on the biological activities of similar compounds, it might affect pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, and more .
Biochemical Analysis
Biochemical Properties
2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is essential for cell division . This interaction disrupts microtubule dynamics, similar to the action of certain anticancer drugs
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of tubulin polymerization affects cell division, leading to cell cycle arrest and apoptosis in cancer cells . This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This action prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Additionally, it may inhibit or activate other enzymes and proteins involved in cell signaling pathways, further influencing cellular functions. Changes in gene expression resulting from these interactions also contribute to its overall effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained inhibition of cell division and induction of apoptosis, particularly in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may effectively inhibit tumor growth without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and damage to normal tissues. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux and metabolite levels . These interactions can affect the compound’s bioavailability and efficacy, as well as its potential side effects. Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported by specific transporters and binding proteins that facilitate its uptake and distribution . These interactions influence its localization and accumulation in target tissues, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles by targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 4-methoxybenzylamine with a thiazole derivative. One common method includes the condensation of 4-methoxybenzylamine with 2-bromo-1,3-thiazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 2-[(4-Hydroxybenzyl)amino]-1,3-thiazole-4-carboxylic acid.
Reduction: Formation of 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest it may have anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Hydroxybenzyl)amino]-1,3-thiazole-4-carboxylic acid
- 2-[(4-Methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid
- 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-5-carboxylic acid
Uniqueness
2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid is unique due to the specific positioning of the methoxybenzyl group and the carboxylic acid group on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-9-4-2-8(3-5-9)6-13-12-14-10(7-18-12)11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOSOVSWYIJUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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